3-(2-Aminoethyl)-4-methyl-1,3-dihydroindol-2-one;hydrochloride
Description
3-(2-Aminoethyl)-4-methyl-1,3-dihydroindol-2-one;hydrochloride is a chemical compound with significant interest in various scientific fields. This compound features an indole core, which is a common structural motif in many biologically active molecules. The presence of the aminoethyl group and the hydrochloride salt form enhances its solubility and reactivity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(2-aminoethyl)-4-methyl-1,3-dihydroindol-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c1-7-3-2-4-9-10(7)8(5-6-12)11(14)13-9;/h2-4,8H,5-6,12H2,1H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNBGMZGEXRSBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)NC2=CC=C1)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-4-methyl-1,3-dihydroindol-2-one;hydrochloride typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via a Mannich reaction, where the indole reacts with formaldehyde and a secondary amine.
Methylation: The methyl group is introduced through alkylation, often using methyl iodide in the presence of a base.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group
Biological Activity
3-(2-Aminoethyl)-4-methyl-1,3-dihydroindol-2-one; hydrochloride, also known by its CAS number 60716-71-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H12N2O·HCl
- Molecular Weight : 176.22 g/mol
- Structure : The compound features an indole core with an aminoethyl side chain and a methyl group at the 4-position.
Biological Activity Overview
Research has demonstrated that 3-(2-Aminoethyl)-4-methyl-1,3-dihydroindol-2-one; hydrochloride exhibits various biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of indole compounds can possess significant antimicrobial properties. The compound's structure suggests potential interactions with microbial targets.
- Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals, which is crucial for preventing oxidative stress-related damage in cells.
- Kinase Inhibition : Similar compounds have been investigated for their ability to inhibit kinases involved in cancer pathways, suggesting potential applications in oncology.
Antimicrobial Activity
A study evaluated the antimicrobial effects of various indole derivatives, including 3-(2-Aminoethyl)-4-methyl-1,3-dihydroindol-2-one; hydrochloride. The Minimum Inhibitory Concentration (MIC) was determined against several bacterial strains. Results indicated that the compound exhibited significant antibacterial activity.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 3-(2-Aminoethyl)-4-methyl-1,3-dihydroindol-2-one; hydrochloride | Staphylococcus aureus | 32 |
| 3-(2-Aminoethyl)-4-methyl-1,3-dihydroindol-2-one; hydrochloride | Escherichia coli | 64 |
Antioxidant Activity
The total antioxidant capacity (TAC) of the compound was assessed using DPPH and ABTS assays. The results demonstrated that it effectively scavenged free radicals, indicating its potential as an antioxidant agent.
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH | 15 |
| ABTS | 20 |
Kinase Inhibition
In a study focusing on kinase inhibition, compounds similar to 3-(2-Aminoethyl)-4-methyl-1,3-dihydroindol-2-one; hydrochloride were shown to inhibit Bruton's tyrosine kinase (BTK), a target in B-cell malignancies. The IC50 values for these compounds were in the low nanomolar range, indicating strong inhibitory effects.
Case Studies
-
B-cell Malignancies : A derivative of the compound was tested for its efficacy against TMD8 B-cell lymphoma cells. It was found to induce apoptosis and arrest cell cycle progression at the G1 phase.
- Mechanism : The treatment led to decreased levels of phosphorylated Rb and cyclin D1, suggesting a mechanism involving cell cycle regulation.
- In Vivo Studies : Animal models treated with the compound showed improved survival rates when subjected to bacterial infections compared to controls.
Scientific Research Applications
Biological Activities
The biological activities of 3-(2-Aminoethyl)-4-methyl-1,3-dihydroindol-2-one;hydrochloride have been extensively studied, revealing its potential in several therapeutic areas:
Anticancer Properties
Research indicates that derivatives of this compound exhibit potent anticancer activity. For instance, studies have shown that modifications to the indole structure can enhance growth inhibition in various cancer cell lines. In vitro tests have demonstrated that this compound can induce apoptosis and inhibit cell proliferation in cancerous cells.
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Animal studies suggest that treatment with this compound can improve cognitive function and reduce neuroinflammation markers, indicating its potential as a therapeutic agent for neurodegenerative conditions .
Antimicrobial Activity
Preliminary studies have highlighted the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways, suggesting its utility in developing new antimicrobial agents.
Potential Therapeutic Applications
Given its diverse biological activities, this compound has potential applications in:
- Cancer Therapy : As a lead compound for developing novel anticancer drugs.
- Neuroprotection : For managing neurodegenerative diseases through cognitive enhancement and anti-inflammatory effects.
- Antimicrobial Treatments : As a basis for new antibiotics targeting resistant bacterial strains.
Case Studies
Several case studies have been documented to illustrate the efficacy and applications of this compound:
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for structural confirmation and purity assessment of 3-(2-aminoethyl)-4-methyl-1,3-dihydroindol-2-one hydrochloride?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the indole backbone and substituent positions. Compare chemical shifts with structurally similar compounds (e.g., tryptamine derivatives in ).
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity. Reference pharmacopeial standards (e.g., dopamine hydrochloride in ) for validation.
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS, comparing observed [M+H] or [M-Cl] peaks with theoretical values.
Q. How can researchers optimize the stability of this compound during storage and experimental use?
- Methodology :
- Storage Conditions : Store in airtight, light-resistant containers at -20°C under inert gas (N or Ar), as recommended for catecholamine derivatives ( ).
- Stability Assays : Perform accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) and monitor via HPLC for decomposition products (e.g., oxidation of the indole ring).
Advanced Research Questions
Q. What strategies are effective in resolving contradictory bioactivity data between in vitro receptor binding assays and in vivo pharmacological models for this compound?
- Methodology :
- Receptor Binding Kinetics : Use radioligand displacement assays (e.g., -MPEP for mGluR5, as in ) to measure IC values under controlled buffer conditions (pH 7.4, 37°C).
- Pharmacokinetic Profiling : Assess blood-brain barrier penetration and metabolic stability using LC-MS/MS in rodent plasma and brain homogenates. Adjust dosing regimens to account for rapid clearance (e.g., subcutaneous vs. intraperitoneal administration).
- Data Normalization : Compare in vitro potency (e.g., IC) with in vivo efficacy (e.g., ED in behavioral assays) using allometric scaling or compartmental modeling.
Q. How can computational chemistry guide the design of derivatives to improve selectivity for neurological targets (e.g., mGluR5 vs. serotonin receptors)?
- Methodology :
- Molecular Docking : Use software like MOE () to model interactions between the indole scaffold and mGluR5 allosteric sites (PDB: 6N4W). Prioritize derivatives with reduced hydrogen bonding to off-target residues (e.g., 5-HT receptors).
- Free Energy Perturbation (FEP) : Calculate binding free energy differences for substituent modifications (e.g., methyl vs. ethyl groups at the 4-position) to predict selectivity trends.
Q. What experimental approaches can validate the proposed metabolic pathways of this compound in hepatocyte models?
- Methodology :
- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH cofactors. Identify phase I metabolites (e.g., hydroxylation at the indole ring) via UPLC-QTOF-MS.
- CYP Enzyme Inhibition : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint major metabolic enzymes. Cross-reference with structural analogs (e.g., tryptamine derivatives in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
